5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms, along with a methylthio group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-(methylthio)pyrimidine.
Cyclization: The brominated intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated derivatives or modified pyrimidine rings.
Scientific Research Applications
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including its potential as an anticancer or antimicrobial agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine: A closely related compound with similar structural features.
5-Bromo-2-chloro-4-(methylthio)pyrimidine: Another similar compound with a different arrangement of the halogen atoms.
Uniqueness
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Biological Activity
5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C7H5BrClN3S
- Molecular Weight : 278.56 g/mol
- CAS Number : 1266343-30-9
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. The key steps include halogenation and methylation processes that introduce the bromine, chlorine, and methylthio groups into the pyrrolo[2,3-d]pyrimidine framework.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted its role as a selective inhibitor of various kinases involved in cancer progression. The compound was evaluated against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | V600EBRAF | 0.49 | T-47D |
Similar Compound A | PI3Kδ | 0.25 | A375 |
Similar Compound B | TLR8 | 0.30 | Huh7 |
The mechanism of action for this compound involves the inhibition of critical signaling pathways associated with cell proliferation and survival. Specifically, it targets kinases such as V600EBRAF and PI3Kδ, which are pivotal in oncogenic signaling cascades. The inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
-
Clinical Evaluation in Cancer Therapy
A clinical study investigated the efficacy of a related pyrrolo[2,3-d]pyrimidine derivative in patients with advanced melanoma. The study found that patients treated with the compound exhibited a significant reduction in tumor size compared to those receiving standard therapy. -
In Vitro Studies
In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines including breast (T-47D), lung (A549), and colon (HT29) cancers. The compound's effects were attributed to its ability to induce apoptosis through mitochondrial pathways.
Toxicity and Safety Profile
While the biological activity is promising, toxicity assessments are crucial for therapeutic applications. Preliminary studies suggest moderate toxicity levels at higher concentrations; however, further investigation is needed to establish a comprehensive safety profile.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c1-13-7-11-5(9)4-3(8)2-10-6(4)12-7/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLCBZWHQZHRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=CN2)Br)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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